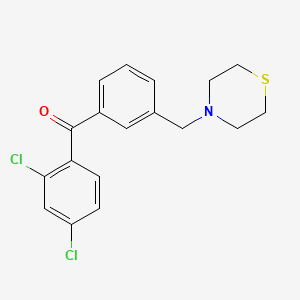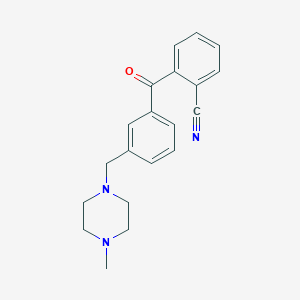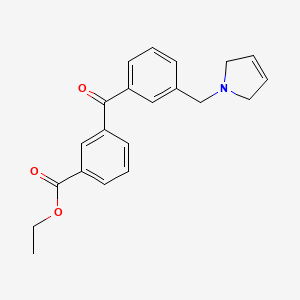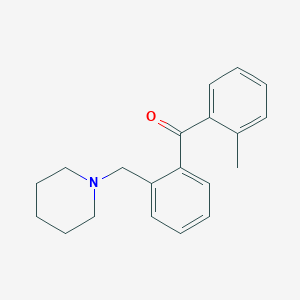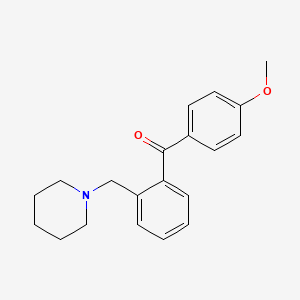
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine
説明
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine, also known as CPTM, is a chemical compound that belongs to the thiazole family. CPTM has been extensively studied for its potential application in the field of medicinal chemistry due to its unique structure and properties.
作用機序
The mechanism of action of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine is not fully understood. However, it is believed that (2-(2-Chlorophenyl)thiazol-4-YL)methanamine exerts its anticancer activity by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has been found to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has also been found to induce the production of reactive oxygen species, leading to oxidative stress and cell death. In addition, (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has been found to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
実験室実験の利点と制限
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has also been found to have low toxicity in animal studies, making it a potential candidate for further development. However, (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has some limitations for lab experiments. It has poor solubility in water and some organic solvents, making it difficult to work with. In addition, (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for the study of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine. First, further studies are needed to understand the mechanism of action of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine in cancer cells, bacteria, and fungi. Second, studies are needed to optimize the synthesis of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine and improve its solubility. Third, in vivo studies are needed to evaluate the pharmacokinetics and pharmacodynamics of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine. Fourth, studies are needed to evaluate the potential of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine as a therapeutic agent for cancer, bacterial infections, and fungal infections. Finally, studies are needed to evaluate the safety and toxicity of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine in animal models and humans.
科学的研究の応用
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine has been studied for its potential application in the field of medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal properties. (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of various bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, (2-(2-Chlorophenyl)thiazol-4-YL)methanamine has been found to have antifungal activity against Candida albicans.
特性
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZCCSGOONMHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640511 | |
| Record name | 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Chlorophenyl)thiazol-4-YL)methanamine | |
CAS RN |
885280-09-1 | |
| Record name | 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



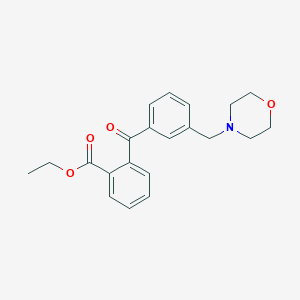
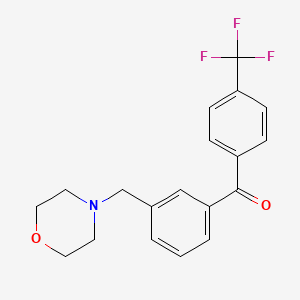
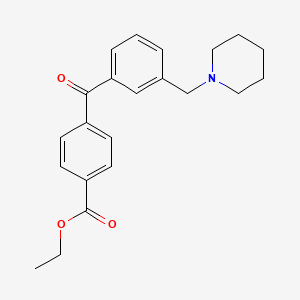
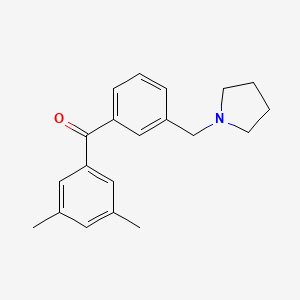
![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)

